molecular formula C11H13NO2 B1316171 Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 939758-71-1

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B1316171
CAS No.: 939758-71-1
M. Wt: 191.23 g/mol
InChI Key: IAFNLUJAFAXVAA-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroquinoline, a heterocyclic compound that contains a nitrogen atom in its ring structure.

Mechanism of Action

Target of Action

The primary targets of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

Tetrahydroquinoline derivatives are known to be involved in various chemical reactions, such as the knoevenagel condensation and aza-michael–michael addition . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Tetrahydroquinoline derivatives are known to be involved in a wide range of applications and are key structural motifs in pharmaceutical agents . Therefore, they may potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound is a liquid and is recommended to be stored at room temperature

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used for proteomics research , it may have diverse effects depending on the specific experimental context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives with varying substituents .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2,4,6,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFNLUJAFAXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585672
Record name Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-71-1
Record name Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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